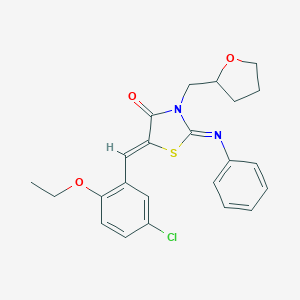![molecular formula C21H25BrN4O5S B313280 2-[2-bromo-6-methoxy-4-(2-{3-methyl-2-[(thien-2-ylacetyl)amino]butanoyl}carbohydrazonoyl)phenoxy]acetamide](/img/structure/B313280.png)
2-[2-bromo-6-methoxy-4-(2-{3-methyl-2-[(thien-2-ylacetyl)amino]butanoyl}carbohydrazonoyl)phenoxy]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-bromo-6-methoxy-4-(2-{3-methyl-2-[(thien-2-ylacetyl)amino]butanoyl}carbohydrazonoyl)phenoxy]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a brominated aromatic ring, a methoxy group, and a thiophene moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-bromo-6-methoxy-4-(2-{3-methyl-2-[(thien-2-ylacetyl)amino]butanoyl}carbohydrazonoyl)phenoxy]acetamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The process may start with the bromination of a methoxy-substituted aromatic compound, followed by the introduction of the amino-oxoethoxy group through nucleophilic substitution. The final steps often involve the formation of the imine bond and the coupling with the thiophene-containing moiety under specific reaction conditions, such as the use of appropriate solvents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-bromo-6-methoxy-4-(2-{3-methyl-2-[(thien-2-ylacetyl)amino]butanoyl}carbohydrazonoyl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the imine bond to an amine.
Substitution: The bromine atom in the aromatic ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can lead to a wide range of substituted derivatives.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as the development of new drugs or diagnostic agents.
Industry: It may find use in the development of new materials or as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-[2-bromo-6-methoxy-4-(2-{3-methyl-2-[(thien-2-ylacetyl)amino]butanoyl}carbohydrazonoyl)phenoxy]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets would depend on the specific biological context and require further research to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(Z)-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]methylideneamino]-1-benzofuran-2-carboxamide
- N-[[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]methylideneamino]-2-(4-chlorophenoxy)-2-methylpropanamide
Uniqueness
2-[2-bromo-6-methoxy-4-(2-{3-methyl-2-[(thien-2-ylacetyl)amino]butanoyl}carbohydrazonoyl)phenoxy]acetamide stands out due to its brominated aromatic ring and the presence of both methoxy and thiophene groups. These features may confer unique chemical reactivity and biological activity, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C21H25BrN4O5S |
|---|---|
Poids moléculaire |
525.4 g/mol |
Nom IUPAC |
N-[(Z)-[4-(2-amino-2-oxoethoxy)-3-bromo-5-methoxyphenyl]methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide |
InChI |
InChI=1S/C21H25BrN4O5S/c1-12(2)19(25-18(28)9-14-5-4-6-32-14)21(29)26-24-10-13-7-15(22)20(16(8-13)30-3)31-11-17(23)27/h4-8,10,12,19H,9,11H2,1-3H3,(H2,23,27)(H,25,28)(H,26,29)/b24-10- |
Clé InChI |
ZNALHQSRHIVSHI-VROXFSQNSA-N |
SMILES |
CC(C)C(C(=O)NN=CC1=CC(=C(C(=C1)Br)OCC(=O)N)OC)NC(=O)CC2=CC=CS2 |
SMILES isomérique |
CC(C)C(C(=O)N/N=C\C1=CC(=C(C(=C1)Br)OCC(=O)N)OC)NC(=O)CC2=CC=CS2 |
SMILES canonique |
CC(C)C(C(=O)NN=CC1=CC(=C(C(=C1)Br)OCC(=O)N)OC)NC(=O)CC2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-({3-[2-(4-fluoroanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-1H-pyrrol-1-yl]benzoic acid](/img/structure/B313197.png)
![3-[5-({3-[2-(4-Ethoxyanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid](/img/structure/B313198.png)
![propan-2-yl {(5E)-5-[(5-methylfuran-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B313199.png)
![propan-2-yl [(5E)-5-{[1-(3,4-dimethylphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B313202.png)
![Isopropyl {2,4-dioxo-5-[4-(1-pyrrolidinyl)benzylidene]-1,3-thiazolidin-3-yl}acetate](/img/structure/B313205.png)
![N-(4-ethoxyphenyl)-2-{5-[3-ethoxy-4-(2-propynyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B313207.png)
![3-(2-{[3-(2-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-pyrrol-1-yl)benzoic acid](/img/structure/B313212.png)
![2-[(4Z)-4-{[2,5-DIMETHOXY-4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-PHENYLACETAMIDE](/img/structure/B313213.png)
![(2Z,5E)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-3-methyl-2-{[4-(morpholin-4-yl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B313214.png)
![(2Z,5E)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-2-(phenylimino)-3-(pyridin-3-ylmethyl)-1,3-thiazolidin-4-one](/img/structure/B313215.png)
![(5E)-3-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B313216.png)

![(5E)-2-(3,4-dimethylanilino)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B313218.png)
![(5Z)-2-(3-methylanilino)-5-[(1-methylpyrrol-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B313220.png)
